molecular formula C17H19NO2 B14516893 2-(2,3-Dimethylanilino)-1-(4-methoxyphenyl)ethan-1-one CAS No. 62613-63-2

2-(2,3-Dimethylanilino)-1-(4-methoxyphenyl)ethan-1-one

Cat. No.: B14516893
CAS No.: 62613-63-2
M. Wt: 269.34 g/mol
InChI Key: FBABOSUJTGWCDJ-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylanilino)-1-(4-methoxyphenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones. These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring. The compound’s structure includes a methoxyphenyl group and a dimethylanilino group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylanilino)-1-(4-methoxyphenyl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dimethylaniline and 4-methoxybenzaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as an acid or base, to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and catalysts.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylanilino)-1-(4-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

2-(2,3-Dimethylanilino)-1-(4-methoxyphenyl)ethan-1-one has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2,3-Dimethylanilino)-1-(4-methoxyphenyl)ethan-1-one exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It may influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-Dimethylanilino)-1-phenylethan-1-one: Similar structure but lacks the methoxy group.

    2-(4-Methoxyanilino)-1-(4-methoxyphenyl)ethan-1-one: Contains additional methoxy groups.

Uniqueness

2-(2,3-Dimethylanilino)-1-(4-methoxyphenyl)ethan-1-one is unique due to the presence of both dimethylanilino and methoxyphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

62613-63-2

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

2-(2,3-dimethylanilino)-1-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C17H19NO2/c1-12-5-4-6-16(13(12)2)18-11-17(19)14-7-9-15(20-3)10-8-14/h4-10,18H,11H2,1-3H3

InChI Key

FBABOSUJTGWCDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NCC(=O)C2=CC=C(C=C2)OC)C

Origin of Product

United States

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